molecular formula C8H19ClN2O2S B1439845 [1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride CAS No. 1286273-11-7

[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No.: B1439845
CAS No.: 1286273-11-7
M. Wt: 242.77 g/mol
InChI Key: HGXPPAJPOFLRFC-UHFFFAOYSA-N
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Description

[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride is a piperidine derivative featuring an ethanesulfonyl group (-SO₂C₂H₅) at the 1-position and a methanamine (-CH₂NH₂) group at the 4-position of the piperidine ring. This compound is structurally classified as a sulfonamide-substituted piperidine, a scaffold prevalent in medicinal chemistry due to its versatility in interacting with biological targets. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-5-3-8(7-9)4-6-10;/h8H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXPPAJPOFLRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-11-7
Record name 4-Piperidinemethanamine, 1-(ethylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The preparation of [1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride typically follows a multi-step route:

  • Starting Material: Piperidin-4-ylmethanamine or protected derivatives thereof (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate).
  • Sulfonylation: Introduction of the ethanesulfonyl group via reaction with ethanesulfonyl chloride under basic conditions.
  • Deprotection and Salt Formation: Removal of protecting groups if present, followed by conversion to the hydrochloride salt.

Detailed Preparation Procedure

Sulfonylation Reaction

  • Reagents: Ethanesulfonyl chloride is reacted with a piperidine derivative containing a free or protected amine.
  • Base: Triethylamine or a similar organic base is used to neutralize the hydrochloric acid generated during the reaction.
  • Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature: The reaction is typically initiated at low temperature (0°C) to control reactivity, then allowed to proceed at room temperature overnight.

Example Reaction:

Step Reagents & Conditions Description
1 tert-butyl (piperidin-4-ylmethyl)carbamate (5 g), triethylamine (6.27 mL), THF (200 mL), methanesulfonyl chloride (2.86 g) at 0°C Slow addition of sulfonyl chloride to base-containing solution
2 Stir overnight at room temperature Completion of sulfonylation
3 Work-up: Addition of ethyl acetate, washing with water and brine, drying over sodium sulfate, concentration under reduced pressure Isolation of crude sulfonylated intermediate

This procedure has been reported for the methylsulfonyl analog and can be adapted for ethanesulfonyl chloride with similar conditions.

Deprotection and Hydrochloride Salt Formation

  • Deprotection: If a protecting group such as tert-butyl carbamate is present, it is removed by treatment with 4N hydrogen chloride in ethyl acetate or trifluoroacetic acid (TFA) in dichloromethane.
  • Salt Formation: The free amine is converted into the hydrochloride salt by stirring with hydrogen chloride solution in ethyl acetate at room temperature.
  • Isolation: Solvent removal under reduced pressure yields the hydrochloride salt as a solid.

Example:

Step Reagents & Conditions Description
1 Dissolve crude sulfonylated intermediate in ethyl acetate (100 mL) Preparation for salt formation
2 Add 4N hydrogen chloride in ethyl acetate (25 mL), stir overnight at room temperature Formation of hydrochloride salt
3 Evaporate solvent under reduced pressure Obtain white solid hydrochloride salt (yield ~78%)

The hydrochloride salt form enhances stability and ease of handling.

Reaction Mechanism Insights

  • The sulfonylation proceeds via nucleophilic substitution where the lone pair on the piperidine nitrogen attacks the sulfur atom of ethanesulfonyl chloride, displacing chloride ion.
  • The presence of base scavenges the released HCl, preventing protonation of the amine and driving the reaction forward.
  • Protection of the 4-methanamine group as a carbamate prevents side reactions during sulfonylation.
  • Deprotection under acidic conditions regenerates the free amine, which is then protonated to form the hydrochloride salt.

Purification and Characterization

  • Purification: The crude product is purified by extraction, washing with brine and water, drying over sodium sulfate, and concentration.
  • Crystallization: The hydrochloride salt typically crystallizes as a white solid.
  • Characterization: Proton nuclear magnetic resonance (^1H NMR) confirms the structure, showing characteristic chemical shifts for piperidine ring protons, sulfonyl methyl or ethyl groups, and methanamine protons.

Example ^1H NMR data for a related methylsulfonyl compound:

Chemical Shift (δ, ppm) Multiplicity Proton Type
1.17–1.29 multiplet Piperidine ring methylene
2.86 singlet Methyl sulfonyl protons
3.53–3.57 multiplet Methanamine protons
8.16 broad singlet Ammonium protons (HCl salt)

This data supports the successful sulfonylation and salt formation.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome Yield (%)
1 Sulfonylation Piperidin-4-ylmethanamine derivative, ethanesulfonyl chloride, triethylamine, THF, 0°C to RT overnight Formation of N-ethanesulfonyl piperidine intermediate ~80 (estimated)
2 Work-up Ethyl acetate, water, brine, Na2SO4 Purified sulfonylated intermediate -
3 Deprotection & salt formation 4N HCl in ethyl acetate, RT overnight Hydrochloride salt of target compound 75-80

Research Findings and Industrial Relevance

  • The method provides a scalable and efficient route to this compound using commercially available reagents.
  • The use of mild reaction conditions (0°C to room temperature) and common solvents (THF, ethyl acetate) facilitates industrial adaptation.
  • The high yield and purity of the hydrochloride salt make it suitable for further pharmaceutical or chemical applications.
  • Protective group strategies (e.g., tert-butyl carbamate) are crucial to avoid side reactions and improve selectivity.
  • Literature reports similar sulfonylation strategies for related methylsulfonyl analogs, confirming the robustness of the approach.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

Sulfonyl groups on the piperidine ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
[1-(Ethanesulfonyl)piperidin-4-yl]methanamine HCl -SO₂C₂H₅ C₈H₁₇ClN₂O₂S* ~260.7 (calc.) Moderate lipophilicity; potential CNS activity
[1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl -SO₂CH₃ C₇H₁₅ClN₂O₂S 234.7 (calc.) Higher polarity; used in kinase inhibitor synthesis
[1-(Benzenesulfonyl)piperidin-4-yl]methanamine HCl -SO₂C₆H₅ C₁₂H₁₇ClN₂O₂S 304.8 (calc.) Increased lipophilicity; enzyme inhibition

*Note: Exact molecular formula inferred from analogs in .

  • Impact of Sulfonyl Groups: Ethyl vs. Aromatic vs. Aliphatic: The benzenesulfonyl analog (C₆H₅SO₂-) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic and Aromatic Derivatives

Piperidine-methanamine derivatives with heterocyclic or aromatic substituents demonstrate diverse applications:

Compound Name Core Structure Key Features References
[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine HCl Pyrimidine-substituted Antiviral/anticancer activity due to pyrimidine’s DNA/RNA interaction potential
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine HCl Benzodioxole-substituted Potential neuroactivity; benzodioxole enhances metabolic stability
1-(Pyridin-2-ylsulfonyl)piperazine HCl Piperazine core Broader hydrogen-bonding capacity; used in receptor-targeted drug design
  • Structural Implications :
    • Pyrimidine Derivatives : The pyrimidine ring introduces hydrogen-bonding sites, enhancing target specificity .
    • Piperazine vs. Piperidine : Piperazine derivatives (e.g., 1-(pyridin-2-ylsulfonyl)piperazine HCl) offer additional nitrogen atoms for interaction but may alter pharmacokinetics .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. Ethanesulfonyl and methylsulfonyl analogs are more soluble than benzenesulfonyl derivatives .

Biological Activity

[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride is a compound that belongs to the piperidine class, which has been extensively studied for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethanesulfonyl group and a methanamine moiety. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Sigma Receptor Interaction : Similar compounds have shown significant binding affinity to sigma receptors (σ1 and σ2), which are implicated in pain modulation and neuroprotection. This interaction can enhance opioid analgesia and modulate calcium flux in neurons.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, influencing synaptic transmission and neurochemical balance. For instance, it has been noted to inhibit acetylcholinesterase (AChE), an enzyme critical for cholinergic signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : By acting on σ1 receptors, the compound may enhance analgesic effects, providing potential therapeutic avenues for pain management.
  • Antidepressant Activity : Some studies suggest that derivatives of piperidine can exhibit antidepressant-like effects through modulation of serotonergic pathways.
  • Neuroprotective Effects : Interaction with sigma receptors may confer neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated significant inhibitory activity against specific enzymes:

Table 1: Enzyme Inhibition Data

EnzymeIC50 (µM)% Inhibition at 50 µM
Acetylcholinesterase14.192
ButyrylcholinesteraseND38 (max)

These results indicate the potential utility of the compound in therapeutic applications targeting cognitive decline associated with Alzheimer's disease.

Case Studies and Research Findings

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For example:

  • Cancer Therapy : Research has indicated that piperidine derivatives can induce apoptosis in cancer cell lines. A study demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundFaDu (hypopharyngeal)12.5
BleomycinFaDu (hypopharyngeal)15.0

This data supports the hypothesis that piperidine-based compounds can be developed as effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of piperidine derivatives. A common approach involves reacting 4-(aminomethyl)piperidine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours under nitrogen). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, 10% methanol in dichloromethane) is critical .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) to verify sulfonamide (-SO₂-) integration, piperidine ring protons (δ 1.4–2.8 ppm), and ethanesulfonyl methylene (δ 3.2–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 237.1 for the free base; [M-Cl]⁻ for the hydrochloride salt) .

Q. How can researchers evaluate the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm). The hydrochloride salt typically exhibits >50 mg/mL solubility in aqueous buffers .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) are identified via LC-MS .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :

  • Functional Group Modification : Synthesize analogs with varied sulfonyl substituents (e.g., methyl, phenyl) or piperidine ring substitutions. Assess cytotoxicity (via MTT assays) or receptor binding affinity (e.g., radioligand displacement) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT₃/5-HT₆) or ion channels .

Q. How can researchers identify the compound’s primary biological targets and mechanisms of action?

  • Methodological Answer :

  • Target-Based Screening : Perform high-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) or GPCR arrays.
  • Pathway Analysis : Use transcriptomics (RNA-seq) in treated cell lines to identify dysregulated pathways (e.g., apoptosis, MAPK signaling) .
  • Inhibitor Studies : Co-administer selective antagonists (e.g., ondansetron for 5-HT₃) to isolate mechanistic contributions .

Q. How should contradictory results in cytotoxicity or receptor-binding data be resolved?

  • Methodological Answer :

  • Experimental Replication : Repeat assays in triplicate across independent labs to rule out technical variability .
  • Orthogonal Validation : Confirm receptor binding via surface plasmon resonance (SPR) if radioligand assays show inconsistency .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify trends in bioactivity .

Methodological Notes

  • Synthetic Scale-Up : For gram-scale synthesis, replace batch reactors with flow chemistry systems to enhance reproducibility (residence time: 30 min, 25°C) .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true biological effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 2
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[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride

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